molecular formula C19H17ClN2O6 B11558661 5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate

5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate

Cat. No.: B11558661
M. Wt: 404.8 g/mol
InChI Key: NYUKSCXFGJQMGB-UFFVCSGVSA-N
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Description

5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate is a complex organic compound that may have applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:

    Formation of the acetyloxy group: This can be achieved through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Introduction of the chlorophenoxy group: This step may involve nucleophilic substitution reactions using 4-chlorophenol and an appropriate leaving group.

    Formation of the acetamido group: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

    Final assembly: The intermediate compounds are then combined under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents and conditions used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Pyridine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biochemical pathways or as a probe in molecular biology experiments.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(Acetyloxy)-2-[(E)-{[2-(4-chlorophenoxy)acetamido]imino}methyl]phenyl acetate would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other acetyloxy, chlorophenoxy, or acetamido derivatives. Examples include:

  • 5-(Acetyloxy)-2-[(E)-{[2-(4-bromophenoxy)acetamido]imino}methyl]phenyl acetate
  • 5-(Acetyloxy)-2-[(E)-{[2-(4-fluorophenoxy)acetamido]imino}methyl]phenyl acetate

Properties

Molecular Formula

C19H17ClN2O6

Molecular Weight

404.8 g/mol

IUPAC Name

[3-acetyloxy-4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C19H17ClN2O6/c1-12(23)27-17-6-3-14(18(9-17)28-13(2)24)10-21-22-19(25)11-26-16-7-4-15(20)5-8-16/h3-10H,11H2,1-2H3,(H,22,25)/b21-10+

InChI Key

NYUKSCXFGJQMGB-UFFVCSGVSA-N

Isomeric SMILES

CC(=O)OC1=CC(=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC(=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C

Origin of Product

United States

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